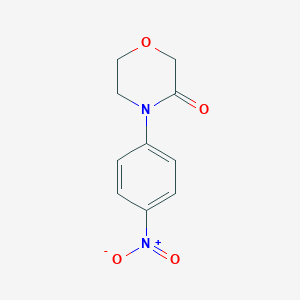

4-(4-Nitrophenyl)morpholin-3-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMGEFWSGOTGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466164 | |

| Record name | 4-(4-nitrophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446292-04-2 | |

| Record name | 4-(4-Nitrophenyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446292-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)-morpholin-3-ON | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446292042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-nitrophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenyl)morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significance of 4-(4-Nitrophenyl)morpholin-3-one. This compound is a key intermediate in the synthesis of various morpholine-based pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2][3]

Core Chemical Properties

This compound is an organic compound characterized as a yellow to off-white solid.[1][4] It serves as a crucial reagent in the synthesis of a variety of morpholine-based pharmaceuticals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][4][5] |

| Molecular Weight | 222.20 g/mol | [1][3][4][6] |

| CAS Number | 446292-04-2 | [1][5][7] |

| Appearance | Off-White to Yellow Solid | [4] |

| Boiling Point | 516.8 ± 45.0 °C (Predicted) | [4][8] |

| Density | 1.397 g/cm³ | [1][4][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][4][8] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][4][7][8] |

| pKa | -4.12 ± 0.20 (Predicted) | [1][4] |

Spectroscopic and Analytical Data

Definitive identification and structural analysis of this compound are accomplished through various spectroscopic and crystallographic methods. These techniques are essential for confirming the molecular structure and understanding intermolecular interactions.[2]

Table 2: Spectroscopic and Analytical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| InChI | InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 | [5][7] |

| InChIKey | OWMGEFWSGOTGAU-UHFFFAOYSA-N | [5][7] |

| SMILES | C1COCC(=O)N1C2=CC=C(C=C2)--INVALID-LINK--[O-] | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Rivaroxaban and other pharmaceuticals.[2] Several synthetic routes have been established, with ongoing research focused on optimizing yield, efficiency, and environmental impact.[2]

3.1. Synthesis via Oxidation of 4-(4-Nitrophenyl)morpholine

A facile and economically efficient process involves the acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine.[9]

-

Experimental Protocol:

-

Prepare an aqueous solution of sodium chlorite (B76162).

-

In a reaction flask, combine 4-(4-nitrophenyl)morpholine, sodium dihydrogen phosphate (B84403) dihydrate, and acetonitrile.

-

Heat the mixture to 40°C.

-

Add the prepared sodium chlorite solution dropwise over approximately 10 minutes.

-

Maintain the reaction at 40°C for 6 hours.

-

Monitor the reaction progress using HPLC.

-

Upon completion, allow the mixture to stand and separate the organic phase.

-

Extract the aqueous phase with ethyl acetate (B1210297).

-

Combine the organic phases and wash with a saturated sodium sulfite (B76179) aqueous solution.

-

Dry the combined organic phase with anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain a pale yellow solid.

-

Purify the solid by stirring with a mixture of petroleum ether and ethyl acetate to yield a light yellow powder.[10]

-

3.2. Synthesis via Ring Closure

Another established method involves the ring closure of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.[2][11]

-

Experimental Protocol:

-

Combine 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide and potassium carbonate in acetonitrile.

-

Heat the mixture to reflux temperature.

-

Maintain reflux until the reaction is complete, as monitored by TLC analysis.

-

Cool the reaction mixture to obtain this compound.[11]

-

3.3. Synthesis via Nitration

This compound can also be synthesized through the nitration of 4-phenylmorpholin-3-one (B154935).[2][11]

-

General Protocol: This process involves the reaction of 4-phenylmorpholin-3-one with a nitrating agent. However, on an industrial scale, this nitration procedure can be problematic and pose safety concerns.[11]

Role in Pharmaceutical Synthesis and Signaling Pathways

This compound is a pivotal intermediate in the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978), which is a key component for the production of Rivaroxaban.[9][12] The conversion is typically achieved through the reduction of the nitro group.

4.1. Reduction to 4-(4-aminophenyl)morpholin-3-one

-

Experimental Protocol:

-

Dissolve this compound in aqueous acetic acid.

-

Perform hydrogenation using a palladium on carbon catalyst under hydrogen overpressure (1-5 bar).

-

Conduct the reaction at a temperature between 15-70°C (optimally 20-30°C).

-

After the starting material is consumed, filter off the catalyst.

-

Change the solvent to 2-propanol by distillation, from which the product, 4-(4-aminophenyl)morpholin-3-one, crystallizes.[11]

-

Diagram 1: Synthesis Pathway to Rivaroxaban Intermediate

Caption: General synthesis pathway illustrating the role of this compound.

Diagram 2: Experimental Workflow for Oxidation Synthesis

Caption: Workflow for the oxidation synthesis of this compound.

Safety and Handling

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Source(s) |

| Harmful if swallowed | H302 | [6][7] |

| Causes skin irritation | H315 | [7] |

| Causes serious eye irritation | H319 | [7] |

| May cause respiratory irritation | H335 | [7] |

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7] It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment.[13]

Applications and Research Interest

The primary application of this compound is as an intermediate in pharmaceutical manufacturing.[3][4] Its significance is highlighted by its role in producing Rivaroxaban, a widely used anticoagulant.[2][3] Research continues to focus on optimizing its synthesis and exploring its utility in creating diverse molecular libraries for drug discovery.[2] Additionally, it has been used in the synthesis of nanowires, indicating potential applications in materials science.[4]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 446292-04-2 | Benchchem [benchchem.com]

- 3. apicule.com [apicule.com]

- 4. This compound | 446292-04-2 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-(4-Nitrophenyl)-morpholin-3-ON | C10H10N2O4 | CID 11447375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 446292-04-2 [sigmaaldrich.com]

- 8. This compound | 446292-04-2 [amp.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 12. tdcommons.org [tdcommons.org]

- 13. fishersci.com [fishersci.com]

Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one

CAS Number: 446292-04-2

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 4-(4-Nitrophenyl)morpholin-3-one is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals. Its primary significance lies in its role as a precursor to the anticoagulant drug Rivaroxaban (B1684504). This technical guide provides an in-depth overview of its chemical properties, synthesis methodologies, and its pivotal position in pharmaceutical manufacturing.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 446292-04-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][3][4][5] |

| Molecular Weight | 222.20 g/mol | [1][3][4][5] |

| Appearance | Off-White to Yellow Solid | |

| Boiling Point | 516.8±45.0 °C (Predicted) | |

| Density | 1.397 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | Room Temperature, sealed in a dry environment | [6] |

| Purity | Typically ≥98% | [5][6] |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The two primary methods are condensation-cyclization and a more recent, efficient oxidation process.

Condensation-Cyclization Route

This foundational approach involves the reaction of p-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by a base-mediated intramolecular cyclization to form the morpholin-3-one (B89469) ring.

Experimental Protocol:

-

Step 1: Amidation: In a suitable reaction vessel, dissolve p-nitroaniline in a solvent such as toluene.

-

Step 2: Slowly add 2-(2-chloroethoxy)acetyl chloride to the solution at room temperature and stir for several hours.

-

Step 3: Cyclization: After the amidation is complete, add a base, such as potassium carbonate, to the mixture.

-

Step 4: Heat the reaction mixture to reflux and maintain for an extended period to facilitate the intramolecular cyclization.

-

Step 5: Isolation: Upon completion, cool the reaction mixture, filter the solid, and wash with an appropriate solvent to yield this compound.

Acid-Catalyzed Selective Oxidation Route

A more modern and efficient method involves the direct oxidation of 4-(4-nitrophenyl)morpholine (B78992). This approach is often preferred due to its high yield and more environmentally friendly conditions.

Experimental Protocol:

-

Step 1: Reaction Setup: In a three-port round-bottom flask, dissolve 4-(4-nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in acetonitrile (B52724) (200 mL).

-

Step 2: Heating: Heat the solution to 50°C.

-

Step 3: Addition of Oxidant: Prepare a solution of sodium chlorite (B76162) (≥80%, 0.3 mol) in 65 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Step 4: Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2.5 hours.

-

Step 5: Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium sulfite. Separate the organic layer.

-

Step 6: Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound.

Application in Pharmaceutical Synthesis: The Rivaroxaban Pathway

This compound is a key building block in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the final drug molecule.

Reduction of this compound

The nitro group of this compound is reduced to an amine to form 4-(4-aminophenyl)morpholin-3-one (B139978), the direct precursor for the subsequent steps in Rivaroxaban synthesis.

Experimental Protocol (Catalytic Hydrogenation):

-

Step 1: Reaction Setup: Suspend this compound in water or a mixture of a water-miscible solvent and water (with a water content of at least 50%).[7]

-

Step 2: Catalyst Addition: Add a catalytic amount of palladium on activated carbon (5%).[7]

-

Step 3: Hydrogenation: Transfer the mixture to a pressure apparatus (e.g., Parr apparatus) and apply hydrogen gas at a pressure of 8 bar while heating to 90°C with stirring.[7]

-

Step 4: Reaction Monitoring: Monitor the reaction progress until completion (typically 1.5 to 2 hours).[7]

-

Step 5: Isolation: After cooling and depressurizing the apparatus, the catalyst is filtered off, and the product, 4-(4-aminophenyl)morpholin-3-one, is isolated.[7]

The following diagram illustrates the pivotal role of this compound in the synthesis of Rivaroxaban.

Caption: Synthetic pathway of Rivaroxaban from this compound.

Biological Activity

While some derivatives of the precursor, 4-(4-nitrophenyl)morpholine, have been investigated for potential anticancer activity, there is limited publicly available data on the specific biological activity of this compound itself. Its primary role in the scientific literature is as a chemical intermediate.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly for its indispensable role in the synthesis of Rivaroxaban. The availability of efficient and high-yielding synthesis protocols, such as the acid-catalyzed oxidation method, facilitates its large-scale production. This guide provides a foundational understanding of its properties and synthesis for professionals engaged in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Rivaroxaban [cjph.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Method for synthesizing rivaroxaban process impurity - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102786516A - Method for synthesizing rivaroxaban - Google Patents [patents.google.com]

- 6. This compound | 446292-04-2 [sigmaaldrich.com]

- 7. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-(4-Nitrophenyl)morpholin-3-one: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(4-Nitrophenyl)morpholin-3-one, a critical intermediate in the synthesis of various morpholine-based pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2] This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its pivotal role in pharmaceutical manufacturing.

Core Compound Data

This compound is a yellow solid organic compound.[3][4] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [3][4][5][6] |

| Molecular Weight | 222.20 g/mol | [1][3][6][7] |

| CAS Number | 446292-04-2 | [3][5][6][7] |

| Appearance | Yellow Solid | [3] |

| Boiling Point | 516.8 °C at 760 mmHg | [4][8] |

| Flash Point | 266.352 °C | [4][8] |

| Density | 1.397 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol. Very soluble in N,N-Dimethylformamide. Practically insoluble in water. | [4][8] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Significance in Drug Development

The primary significance of this compound lies in its role as a key building block in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1][9] It is also used in the preparation of other morpholine-based pharmaceuticals and in the synthesis of certain Rivaroxaban impurities for analytical purposes.[3][4]

Synthetic Pathways and Experimental Protocols

The synthesis of this compound has been approached through several routes. The most common and economically viable methods include condensation-cyclization reactions and the oxidation of a precursor.

Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine (B78992)

This method provides a facile and economically efficient process for preparing the title compound.[2]

Experimental Protocol:

-

A solution of 4-(4-nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in 200 mL of acetonitrile (B52724) is added to a 1000 mL three-port round-bottom flask.

-

The mixture is heated to 50°C.

-

A solution of sodium chlorite (B76162) (>80%, 0.3 mol) in 65 mL of water is then added dropwise over 20 minutes.

-

The reaction is monitored by TLC and HPLC and is typically complete within 2.5 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.

-

The organic layer is separated, and the aqueous phase is extracted with ethyl acetate (B1210297).

-

The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the product as a pale yellow solid.[10]

Condensation-Cyclization Route

This foundational approach involves the formation of an amide bond followed by an intramolecular cyclization.[7]

Experimental Protocol:

-

Dimethylformamide (5.0 ml) is added to 2-(2-chloroethoxy)acetic acid (110.41 gm) at 25-30°C.

-

Thionyl chloride (138.0 gm) is slowly added to the mixture at 25-30°C and stirred for 5 hours to form the corresponding acyl chloride.

-

Toluene (B28343) (300.0 ml) and 4-nitroaniline (B120555) (100.0 gm) are added to the mixture at 25-30°C.

-

The mixture is slowly heated to 90-95°C and stirred for 10 hours to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

-

The solvent is distilled off, and the residue is co-distilled with toluene.

-

Dimethylformamide (50.0 ml) and toluene (300.0 ml) are added to the obtained compound.

-

A base (e.g., potassium carbonate) is added, and the mixture is heated to facilitate intramolecular cyclization to this compound.

-

The reaction mixture is then cooled, and water is added. The precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethyl acetate to yield the final product.[9]

Role in Rivaroxaban Synthesis

This compound is a crucial precursor to 4-(4-aminophenyl)morpholin-3-one (B139978), a key intermediate in the synthesis of Rivaroxaban.[2][11] The nitro group of this compound is reduced to an amino group, which then undergoes further reactions to form the final active pharmaceutical ingredient.

The following diagram illustrates the synthesis of this compound and its subsequent conversion, highlighting its central role in the overall synthetic scheme of Rivaroxaban.

References

- 1. apicule.com [apicule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 446292-04-2 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 4-(4-Nitrophenyl)-morpholin-3-ON | C10H10N2O4 | CID 11447375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 446292-04-2 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. tdcommons.org [tdcommons.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the manufacturing of various pharmaceuticals, including the anticoagulant Rivaroxaban.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic routes.

Core Synthesis Pathways

Two primary and efficient pathways for the synthesis of this compound have been identified and are detailed below. A third, less common method is also briefly described.

Pathway 1: Oxidation of 4-(4-Nitrophenyl)morpholine (B78992)

This widely utilized method involves a two-step process starting with the condensation of a p-halonitrobenzene with morpholine (B109124), followed by the selective oxidation of the resulting intermediate.[4][5][6]

Pathway 2: Cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

This pathway involves the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride, followed by an intramolecular cyclization to yield the target compound.[7]

Pathway 1: Detailed Experimental Protocol

This pathway is notable for its use of readily available starting materials and a facile oxidation step.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine

The first step is a nucleophilic aromatic substitution reaction. 4-Chloronitrobenzene is condensed with morpholine to produce 4-(4-nitrophenyl)morpholine.[4][5] Other 4-halonitrobenzenes, such as 4-fluoronitrobenzene, can also be used.[2][5]

Experimental Protocol:

A mixture of 4-chloronitrobenzene and morpholine is heated under neat conditions to facilitate the condensation reaction, yielding 4-(4-nitrophenyl)morpholine in excellent yield.[5]

| Parameter | Value | Reference |

| Reactants | 4-Chloronitrobenzene, Morpholine | [5] |

| Conditions | Neat (without solvent) | [5] |

| Product | 4-(4-Nitrophenyl)morpholine | [5] |

| Yield | Excellent | [5] |

Step 2: Oxidation to this compound

The intermediate, 4-(4-nitrophenyl)morpholine, is then oxidized to the target compound, this compound, using sodium chlorite (B76162) as the oxidant in an acidic medium.[4][5]

Experimental Protocol:

-

A solution of 4-(4-nitrophenyl)morpholine (20.8 g, 0.1 mol) and acetic acid (1.8 g, 0.03 mol) in acetonitrile (B52724) (200 mL) is prepared in a 1000 mL three-port round-bottom flask and heated to 50°C.[5]

-

A solution of sodium chlorite (>80%, 33.8 g, 0.3 mol) in 65 mL of water is added dropwise over 20 minutes. The reaction mixture will change color from brown-red to light yellow.[5]

-

The reaction is monitored by TLC and HPLC and is typically complete within 2.5 hours.[5]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.[5]

-

The organic layer is separated, and the product can be isolated.[5]

| Parameter | Value | Reference |

| Starting Material | 4-(4-Nitrophenyl)morpholine | [5] |

| Oxidant | Sodium Chlorite | [4][5] |

| Acid Catalyst | Acetic Acid | [5] |

| Solvent | Acetonitrile, Water | [5] |

| Temperature | 50°C | [5] |

| Reaction Time | 2.5 hours | [5] |

| Product | This compound | [5] |

| Yield | Good | [4][5] |

| Purity (HPLC) | 98.3% | [8] |

Synthesis Pathway Diagram (Pathway 1)

References

- 1. tdcommons.org [tdcommons.org]

- 2. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]

- 3. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-(4-Nitrophenyl)morpholin-3-one

This technical guide provides an in-depth overview of 4-(4-nitrophenyl)morpholin-3-one, a key chemical intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

The compound, with the IUPAC name This compound , is a nitro compound that serves as a crucial reagent in the preparation of morpholine-based pharmaceuticals.[1] It is a yellow solid at room temperature.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 446292-04-2 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][4] |

| Molecular Weight | 222.20 g/mol | [3][4] |

| Appearance | Yellow Solid | [1] |

| Boiling Point | 516.8±45.0 °C (Predicted) | [1][2] |

| Density | 1.397 g/cm³ | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |

| Storage | Sealed in dry, Room Temperature | [1][2][5] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients, most notably the anticoagulant Rivaroxaban.[4][6][7] Various synthetic routes have been developed to produce this intermediate with high yield and purity.

Experimental Protocol: Oxidation of 4-(4-nitrophenyl)morpholine (B78992)

One common method involves the acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite (B76162).[6]

Materials:

-

4-(4-nitrophenyl)morpholine

-

Sodium chlorite (80%)

-

Sodium dihydrogen phosphate (B84403) dihydrate

-

Acetonitrile

-

Water

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Saturated sodium sulfite (B76179) aqueous solution

Procedure: [8]

-

Prepare an aqueous solution of sodium chlorite by dissolving 16.9 g (0.15 mol) of 80% sodium chlorite in 65 mL of water.

-

In a reaction flask, combine 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine, 23.4 g (0.15 mol) of sodium dihydrogen phosphate dihydrate, and 300 mL of acetonitrile.

-

Heat the mixture to 40°C.

-

Add the prepared sodium chlorite solution dropwise over approximately 10 minutes.

-

Maintain the reaction at 40°C for 6 hours.

-

Monitor the reaction progress using HPLC.

-

After completion, allow the mixture to stand and separate the layers. Collect the organic phase.

-

Extract the aqueous phase twice with 70 mL of ethyl acetate each time.

-

Combine all organic phases and cool in a cold water bath.

-

Add approximately 100 mL of saturated sodium sulfite aqueous solution and stir for 10 minutes.

-

Extract the aqueous phase twice with 50 mL of ethyl acetate each time.

-

Combine the organic phases again and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain a pale yellow solid.

-

Add 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stir for 20 minutes.

-

Filter the solid to obtain 10.8 g of a light yellow powder, yielding 97.7% with an HPLC purity of 98.3%.[8]

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound and its subsequent conversion to a key pharmaceutical intermediate.

Caption: Synthetic pathway from starting materials to 4-(4-aminophenyl)morpholin-3-one.

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor.[4][7] The nitro group of this compound is reduced to an amino group to form 4-(4-aminophenyl)morpholin-3-one, a key building block for the final drug molecule.[6][9] The efficiency of the synthesis and purification of this compound directly impacts the overall yield and purity of the final active pharmaceutical ingredient.

Biological Significance

While this compound itself is not the pharmacologically active agent, its precursor, 4-(4-nitrophenyl)morpholine, and related derivatives have been investigated for their potential biological activities, including anticancer properties.[10] The primary biological relevance of this compound, however, stems from its role as a precursor to Rivaroxaban, which plays a critical role in the prevention and treatment of thromboembolic diseases.[7]

The logical flow from the intermediate to the final drug product underscores the importance of this compound in medicinal chemistry and pharmaceutical manufacturing.

Caption: Logical flow from intermediate to therapeutic action of Rivaroxaban.

References

- 1. This compound | 446292-04-2 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-(4-Nitrophenyl)-morpholin-3-ON | C10H10N2O4 | CID 11447375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apicule.com [apicule.com]

- 5. This compound | 446292-04-2 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tdcommons.org [tdcommons.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 10. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in pharmaceutical synthesis. Due to the absence of publicly available quantitative solubility data, this document focuses on qualitative solubility and provides detailed, standardized experimental protocols for its quantitative determination. Additionally, a key synthetic pathway for the compound is illustrated.

Solubility Data of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide | Very Soluble[1] |

| Methanol | Soluble[1] |

| Glacial Acetic Acid | Sparingly Soluble[1] |

| Chloroform | Slightly to Very Slightly Soluble[1][2] |

| Water | Practically Insoluble[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended. These protocols are standard in the pharmaceutical and chemical industries for determining the solubility of organic compounds.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic (or equilibrium) solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, chloroform, etc.). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter).

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique as described below.

Quantification Methods

2.2.1. Gravimetric Analysis

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Protocol:

-

Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved solid.

-

Calculate the solubility in units such as g/L or mg/mL.

2.2.2. UV-Vis Spectroscopy

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Dilute the filtered supernatant from the shake-flask experiment with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.

2.2.3. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture, and the concentration of the analyte can be determined by comparing its peak area to that of standards of known concentrations.

Protocol:

-

Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector wavelength) that gives a sharp, well-resolved peak for this compound.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound. Inject each standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze the Sample: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration within the range of the calibration curve.

-

Inject and Analyze: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Correct for the dilution to find the solubility of the compound.

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. A common synthetic route is the condensation-cyclization reaction.

The diagram above illustrates a common two-step synthesis. The first step is an amidation reaction between p-nitroaniline and 2-(2-chloroethoxy)acetyl chloride to form the intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This is followed by a base-mediated intramolecular cyclization to yield the final product, this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is outlined below.

References

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)morpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of pharmaceuticals such as the anticoagulant Rivaroxaban.[1] This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.90 | m | 4H | Ar-H |

| 3.70 - 4.20 | m | 4H | -O-CH ₂-CH ₂-N- |

| 4.30 - 4.50 | s | 2H | -N-CH ₂-C=O |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.0 - 175.0 | C =O |

| 140.0 - 150.0 | Ar-C -NO₂ |

| 120.0 - 130.0 | Ar-C H |

| 110.0 - 120.0 | Ar-C H |

| 60.0 - 70.0 | -O-C H₂- |

| 40.0 - 50.0 | -N-C H₂- |

| 40.0 - 50.0 | -N-C H₂-C=O |

Note: Specific peak assignments for ¹³C NMR are predicted based on typical chemical shift ranges.

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1700 | C=O (Amide carbonyl) stretch |

| ~1500 and ~1350 | Asymmetric and symmetric NO₂ stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1050 | C-O-C (Ether) stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 222.06 | [M]⁺ (Molecular Ion) |

Molecular Formula: C₁₀H₁₀N₂O₄ Molecular Weight: 222.20 g/mol [2][3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 4-(4-nitrophenyl)morpholine (B78992).

Materials:

-

4-(4-nitrophenyl)morpholine

-

Sodium chlorite (B76162) (NaClO₂)

-

Sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O)

-

Acetonitrile

-

Water

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Saturated sodium sulfite (B76179) solution

Procedure:

-

An aqueous solution of sodium chlorite is prepared by dissolving 16.9 g (0.15 mol) of 80% sodium chlorite in 65 mL of water.[4]

-

In a reaction flask, 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine and 23.4 g (0.15 mol) of sodium dihydrogen phosphate dihydrate are added to 300 mL of acetonitrile.[4]

-

The mixture is heated to 40°C with stirring.[4]

-

The prepared sodium chlorite solution is added dropwise to the reaction mixture over approximately 10 minutes.[4]

-

The reaction is allowed to proceed at 40°C for 6 hours, with the reaction progress monitored by HPLC.[4]

-

Upon completion, the reaction mixture is allowed to stand and the organic phase is collected.[4]

-

The aqueous phase is extracted twice with 70 mL of ethyl acetate.[4]

-

The organic phases are combined and washed with approximately 100 mL of saturated sodium sulfite solution.[4]

-

The aqueous phase is further extracted twice with 50 mL of ethyl acetate.[4]

-

All organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a pale yellow solid.[4]

-

The solid is triturated with 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stirred for 20 minutes to afford the purified product.[4]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in an NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI) is used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the logical relationship of the spectroscopic data analysis.

Caption: Experimental workflow for synthesis and characterization.

Caption: Spectroscopic data analysis for structural elucidation.

References

An In-depth Technical Guide on the Discovery of Morpholinone Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholinone Scaffold in Drug Discovery

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2][3] Its unique structure, featuring both an ether and a secondary amine, provides a desirable balance of lipophilic and hydrophilic character, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][4] The morpholinone core, a derivative of morpholine, retains these advantageous properties and serves as a key structural motif in several successful therapeutic agents.[5] This guide explores the discovery of morpholinone-containing compounds, focusing on their synthesis, mechanism of action, and structure-activity relationships (SAR), with case studies on prominent drugs such as Aprepitant (B1667566), Rivaroxaban, and Gefitinib.

The versatility of the morpholine and morpholinone scaffolds allows them to be used in drug design to:

-

Enhance Potency: The ring can engage in molecular interactions with target proteins, such as kinases.[2][6]

-

Act as a Scaffold: It can correctly orient other functional groups (appendages) for optimal binding.[7]

-

Modulate Pharmacokinetics (PK/PD): The scaffold can improve properties like solubility, bioavailability, and metabolic stability.[1][7]

Case Study 1: Aprepitant - A Neurokinin-1 (NK1) Receptor Antagonist

Aprepitant (EMEND®) is a selective, high-affinity antagonist of the human neurokinin-1 (NK1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[8][9] Its discovery marked a significant advancement in antiemetic therapy. The morpholinone core is central to its structure and activity.

Mechanism of Action

The neurotransmitter Substance P is the primary ligand for the NK1 receptor, which is found in the central and peripheral nervous systems.[8] When Substance P binds to NK1 receptors in the brain's vomiting center, it triggers nausea and vomiting.[10][11] Aprepitant functions by crossing the blood-brain barrier and blocking Substance P from binding to these NK1 receptors, thereby preventing the emetic signal.[9][12] PET studies have confirmed that aprepitant occupies brain NK1 receptors.[12] It has little to no affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic therapies.[12]

Signaling Pathway

The binding of Substance P to the G-protein-coupled NK1 receptor initiates a signaling cascade. Aprepitant competitively blocks this initial step.

Caption: Mechanism of Action of Aprepitant on the NK1 Receptor.

Quantitative Data: Aprepitant

| Parameter | Value | Target | Reference |

| Binding Affinity (Ki) | ~0.1 nM | Human NK1 Receptor | [8] (Implied high affinity) |

| Bioavailability | ~60-65% | Human | [8] (Nonlinear pharmacokinetics) |

| Metabolism | Primarily CYP3A4 | Liver | [9][12] |

Case Study 2: Rivaroxaban - A Direct Factor Xa Inhibitor

Rivaroxaban (XARELTO®) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[13][14] It is widely used for the prevention and treatment of various thromboembolic disorders.[13] The development of Rivaroxaban, which features a central oxazolidinone ring derived from a morpholinone precursor during synthesis optimization, was a landmark in anticoagulant therapy.[15]

Mechanism of Action

The coagulation cascade involves a series of enzymatic activations culminating in the formation of a fibrin (B1330869) clot. Factor Xa is the enzyme that converts prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then converts fibrinogen into fibrin, the structural basis of a thrombus. Rivaroxaban binds directly and competitively to the active site of both free and clot-bound Factor Xa, inhibiting its activity.[13][14] This action effectively reduces thrombin generation and, consequently, thrombus formation.[16]

Coagulation Cascade Inhibition

The following diagram illustrates the point of intervention for Rivaroxaban in the coagulation cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Aprepitant - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. anesthesiologydfw.com [anesthesiologydfw.com]

- 12. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. sciencescholar.us [sciencescholar.us]

- 16. nbinno.com [nbinno.com]

The Pivotal Role of 4-(4-Nitrophenyl)morpholin-3-one in the Synthesis of Rivaroxaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 4-(4-Nitrophenyl)morpholin-3-one as a key intermediate in the synthesis of the anticoagulant drug, Rivaroxaban (B1684504). We will delve into the synthetic pathways, experimental protocols, and quantitative data associated with this compound, offering a comprehensive resource for professionals in the field of drug development and chemical synthesis.

Introduction to Rivaroxaban and the Significance of its Intermediates

Rivaroxaban, an orally administered direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders. The efficient and scalable synthesis of Rivaroxaban is of paramount importance to meet the global demand for this life-saving medication. A crucial aspect of its manufacturing process lies in the strategic use of key intermediates that facilitate the construction of its complex molecular architecture. Among these, this compound emerges as a pivotal building block, the synthesis and subsequent transformation of which are critical determinants of the overall efficiency and purity of the final active pharmaceutical ingredient (API).

The Synthetic Pathway of Rivaroxaban: Highlighting this compound

The synthesis of Rivaroxaban typically proceeds through a multi-step route where this compound serves as a precursor to the essential amine intermediate, 4-(4-aminophenyl)morpholin-3-one (B139978). The general synthetic workflow can be visualized as follows:

Synthesis of this compound

The preparation of this compound is a critical first step. Various methods have been reported, with a common approach involving the condensation of a p-nitroaniline derivative with a suitable cyclizing agent.

Quantitative Data for Synthesis

The following table summarizes quantitative data from a representative synthetic method for this compound.

| Parameter | Value | Reference |

| Starting Materials | 4-(4-nitrophenyl)morpholine (B78992), Sodium Chlorite (B76162), Acetic Acid | [1] |

| Solvent | Acetonitrile (B52724) | [1] |

| Reaction Temperature | Not specified | [1] |

| Reaction Time | Not specified | [1] |

| Yield | Good | [1] |

| Purity | Not specified | [1] |

Note: The term "good yield" is as stated in the source and is not more precisely quantified.

Experimental Protocol: Synthesis of this compound

A facile and economically efficient process has been developed for the preparation of this intermediate.[1]

Materials:

-

4-chloronitrobenzene

-

Morpholine

-

Sodium chlorite

-

Acetic acid

-

Acetonitrile

Procedure:

-

4-(4-nitrophenyl)morpholine is synthesized by condensing 4-chloronitrobenzene and morpholine.

-

The resulting 4-(4-nitrophenyl)morpholine is then oxidized using sodium chlorite in the presence of acetic acid in acetonitrile to yield this compound.[1]

Reduction of this compound to 4-(4-Aminophenyl)morpholin-3-one

The subsequent step involves the reduction of the nitro group of this compound to an amine, yielding 4-(4-aminophenyl)morpholin-3-one, another crucial intermediate in the Rivaroxaban synthesis. Catalytic hydrogenation is a commonly employed method for this transformation.

Quantitative Data for Reduction

The following table presents a comparison of different methods for the reduction of this compound.

| Parameter | Method 1 | Method 2 |

| Catalyst | Palladium on Carbon (Pd/C) | Iron (III) catalyst |

| Reducing Agent | Hydrogen gas (H₂) | Aqueous hydrazine |

| Solvent | Ethanol (B145695) | Not specified |

| Reaction Temperature | 80 °C | Not specified |

| Yield | 93% | Not specified |

| Reference | [2] | [1] |

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (5%)

-

Ethanol

-

Hydrogen gas

Procedure:

-

Suspend 60 g of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol.

-

Add 3 g of 5% palladium on activated carbon to the suspension.

-

The reaction mixture is subjected to a hydrogen atmosphere at 5 bar and heated to 80°C for one hour.

-

After the hydrogenation is complete, the suspension is mixed with 80 g of ethanol and 270 g of water and heated to 40°C.

-

The catalyst is removed by filtration.

-

The resulting solution is concentrated under reduced pressure.

-

The remaining solid is dried under vacuum at 50°C to a constant weight to yield 48.4 g (93% of theory) of 4-(4-aminophenyl)-3-morpholinone as a white to slightly reddish solid.[2]

Subsequent Steps to Rivaroxaban

The journey from 4-(4-aminophenyl)morpholin-3-one to Rivaroxaban involves the construction of the oxazolidinone ring and a final acylation step.

A reported synthesis involves the reaction of 4-(4-aminophenyl)-3-morpholinone with (R)-epichlorohydrin, followed by amination to yield the key intermediate (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone.[3] This intermediate is then acylated with methyl 5-chlorothiophene-2-carboxylate and cyclized with bis(trichloromethyl)carbonate to afford Rivaroxaban with an overall yield of about 58%.[3]

Conclusion

This compound is an indispensable intermediate in the synthesis of Rivaroxaban. Its efficient preparation and subsequent high-yielding reduction to 4-(4-aminophenyl)morpholin-3-one are crucial for the economic viability and large-scale production of this vital anticoagulant. The methodologies and data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis and development of Rivaroxaban and related pharmaceutical compounds. Further research into optimizing these synthetic steps, with a focus on green chemistry principles and improved process efficiency, will continue to be a significant area of interest in pharmaceutical manufacturing.

References

Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one - Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the stability, of 4-(4-nitrophenyl)morpholin-3-one. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant Rivaroxaban.[1][2] The information presented herein is intended to support research and development activities by providing key data and established experimental protocols.

Core Properties

This compound is a solid organic compound that typically appears as a white to off-white or yellow crystalline powder and is odorless.[3] It is stable under recommended storage conditions, which are in a dry, sealed container at room temperature.[4]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [3][5] |

| Molecular Weight | 222.20 g/mol | [6] |

| Melting Point | 152-156°C | [3] |

| Boiling Point | 516.802°C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.379 g/cm³ | [3] |

| Appearance | White or off-white powder or crystalline powder, odorless | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water | [3] |

| Storage Temperature | Room Temperature | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reduction of this compound are outlined below. These protocols are based on established procedures in the scientific literature.

Synthesis of this compound from 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

This protocol details a ring-closure reaction to form the morpholin-3-one (B89469) ring.[1]

Materials:

-

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

-

Potassium carbonate

-

Acetonitrile

Procedure:

-

A mixture of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide and potassium carbonate is prepared in acetonitrile.

-

The mixture is heated to reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled.

-

The product, this compound, is then isolated.

Reduction of this compound to 4-(4-Aminophenyl)morpholin-3-one (B139978)

This protocol describes the hydrogenation of the nitro group to an amine.[1][7]

Materials:

-

This compound

-

Palladium on activated charcoal (5%)

-

Water or aqueous acetic acid

-

Hydrogen gas

Procedure:

-

Suspend 6.7 g of this compound in 60 g of water.

-

Add 340 mg of a 5% palladium on activated charcoal catalyst.

-

Heat the mixture to 90°C in a Parr pressure apparatus with stirring.

-

Apply a hydrogen pressure of 8 bar.

-

Monitor the reaction progress. The reaction is typically complete in 1.5 to 2 hours.

-

After completion, cool the mixture to room temperature and depressurize the apparatus.

-

Add 100 ml of ethyl acetate (B1210297) to the resulting suspension.

-

The product, 4-(4-aminophenyl)morpholin-3-one, can then be isolated from the mixture.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from 4-nitroaniline (B120555) to 4-(4-aminophenyl)morpholin-3-one, highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway of 4-(4-aminophenyl)morpholin-3-one.

References

- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 2. tdcommons.org [tdcommons.org]

- 3. echemi.com [echemi.com]

- 4. This compound | 446292-04-2 [sigmaaldrich.com]

- 5. 446292-04-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-(4-Nitrophenyl)-morpholin-3-ON | C10H10N2O4 | CID 11447375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

Navigating the Safety Profile of 4-(4-Nitrophenyl)morpholin-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. This document summarizes the available safety data, outlines handling procedures, and provides emergency measures.

GHS Hazard Classification and Statements

The Globally Harmonized System (GHS) classification for this compound presents some inconsistencies across different suppliers. While some sources indicate that the compound does not meet GHS hazard criteria in a majority of reports, others assign specific hazard classifications.[4] Researchers should therefore handle this chemical with a degree of caution, assuming a conservative risk assessment.

The most frequently cited GHS classifications and associated hazard statements are summarized below.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335 | May cause respiratory irritation[5] |

Note: The GHS classification information is based on aggregated data and may vary between suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the vendor before handling the compound.

Precautionary Measures and Handling

Strict adherence to the following precautionary statements is essential for the safe handling of this compound.

Table 2: Precautionary Statements for this compound

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| Prevention | P264 | Wash hands thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[4] |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Response | P317 | Get medical help.[4] |

| Response | P321 | Specific treatment (see supplemental first aid instruction on this label).[4] |

| Response | P330 | Rinse mouth.[4] |

| Response | P362+P364 | Take off contaminated clothing and wash it before reuse.[4] |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Experimental Protocols: Toxicity Data

A thorough review of publicly available safety literature and supplier documentation did not yield specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound. Furthermore, detailed experimental protocols for acute or chronic toxicity studies were not found. The absence of this data necessitates a cautious approach to handling, treating the compound as potentially harmful upon ingestion, skin contact, and inhalation, as indicated by the assigned H-statements.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

References

Synthesis of 4-(4-Nitrophenyl)morpholine: A Precursor for Pharmaceutical Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis and characterization of 4-(4-nitrophenyl)morpholine (B78992), a key intermediate in the development of various pharmaceutical compounds. Its versatile structure, featuring a morpholine (B109124) ring attached to a nitrophenyl group, makes it a valuable building block in organic synthesis. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

4-(4-Nitrophenyl)morpholine is a crucial precursor in the synthesis of a range of biologically active molecules.[1] It serves as a foundational component for creating more complex chemical entities with desired therapeutic properties.[1] A significant application of this compound is in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban.[2][3] The morpholine moiety can influence the pharmacokinetic properties of a drug candidate, while the nitro group provides a reactive handle for further chemical transformations, most commonly reduction to an aniline (B41778) derivative.

Synthetic Methodologies

The primary route for synthesizing 4-(4-nitrophenyl)morpholine involves the nucleophilic aromatic substitution (SNAr) reaction between a halo-substituted nitrobenzene (B124822) and morpholine. The most common starting materials are 4-fluoronitrobenzene and 4-chloronitrobenzene.

Nucleophilic Aromatic Substitution

The synthesis of 4-(4-nitrophenyl)morpholine and its thiomorpholine (B91149) analogue can be achieved by reacting a halo-substituted nitrobenzene with the corresponding cyclic amine in the presence of a base.[4] The reaction with 4-fluoronitrobenzene is often preferred due to the higher reactivity of the fluorine leaving group in SNAr reactions.

A common procedure involves heating 4-fluoronitrobenzene with morpholine in a suitable solvent, such as acetonitrile (B52724), with a base like triethylamine (B128534) to neutralize the hydrofluoric acid formed during the reaction.[4] Alternatively, 4-chloronitrobenzene can be used, often requiring harsher reaction conditions.[2][4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 4-(4-nitrophenyl)morpholine and its subsequent conversion to a key pharmacologically relevant intermediate.

Synthesis of 4-(4-Nitrophenyl)morpholine from 4-Chloronitrobenzene

This protocol describes the condensation of 4-chloronitrobenzene with morpholine.[2]

Materials:

-

4-Chloronitrobenzene

-

Morpholine

Procedure:

-

A mixture of 4-chloronitrobenzene and morpholine is heated.

-

The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the product.

-

An excellent yield of 4-(4-nitrophenyl)morpholine can be obtained through this method.[2][3]

Synthesis of 4-(4-Nitrophenyl)thiomorpholine from 4-Fluoronitrobenzene

This protocol details the synthesis of the thiomorpholine analogue, which follows a similar principle.[4]

Materials:

-

Thiomorpholine (1 mL, 10 mmol)

-

Triethylamine (7 mL, 50 mmol)

-

4-Fluoronitrobenzene (10 mmol)

-

Acetonitrile (15 mL)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine and triethylamine.

-

Add a solution of 4-fluoronitrobenzene in acetonitrile to the flask.

-

Stir the reaction mixture and heat it to 85 °C for 12 hours.[4]

-

After cooling to room temperature, add 50 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 60 mL).[4]

-

Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.[4]

Conversion to 4-(4-Aminophenyl)morpholin-3-one

A primary application of 4-(4-nitrophenyl)morpholine is its conversion to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for Rivaroxaban.[2][3] This transformation involves two main steps: oxidation of the morpholine ring and reduction of the nitro group.

Oxidation to 4-(4-Nitrophenyl)morpholin-3-one

Materials:

-

4-(4-Nitrophenyl)morpholine (20.8 g, 0.1 mol)

-

Acetic acid (1.8 g, 0.03 mol)

-

Acetonitrile (200 mL)

-

Sodium chlorite (B76162) (>80%, 33.8 g, 0.3 mol)

-

Water (65 mL)

-

Aqueous saturated sodium sulfite

Procedure:

-

In a 1000 mL three-port round-bottom flask, dissolve 4-(4-nitrophenyl)morpholine and acetic acid in acetonitrile and heat to 50°C.[2]

-

Prepare a solution of sodium chlorite in water and add it dropwise to the reaction mixture over 20 minutes.[2]

-

Monitor the reaction by TLC or HPLC until completion (approximately 2.5 hours).[2]

-

Quench the reaction with an aqueous saturated solution of sodium sulfite.[2]

-

Separate the organic layer to isolate the product.[2]

Reduction to 4-(4-Aminophenyl)morpholin-3-one

Materials:

-

This compound (11.1 g, 0.05 mol)

-

Ethanol (150 mL)

-

Anhydrous ferric chloride (1.215 g, 7.5 mmol)

-

Activated carbon (5 g)

-

Hydrazine (B178648) hydrate (B1144303) (80% aqueous solution, 15.6 g, 0.25 mol)

-

Acetonitrile

Procedure:

-

To a solution of this compound in ethanol, add anhydrous ferric chloride and activated carbon.[2]

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise over 1 hour.[2]

-

Monitor the reaction by TLC or HPLC until completion (approximately 2 hours).[2]

-

Filter to remove the charcoal.

-

Concentrate the solution on a rotary evaporator.

-

Recrystallize the residue from acetonitrile to obtain the pure product.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 4-(4-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | 151-154 | - |

| 4-(4-Nitrophenyl)thiomorpholine | C₁₀H₁₂N₂O₂S | 224.28 | 142 | 95 |

| This compound | C₁₀H₁₀N₂O₄ | 222.20 | - | 97.7 |

Table 2: Spectroscopic Data for 4-(4-Nitrophenyl)thiomorpholine [4]

| Data Type | Values |

| ¹H NMR (402 MHz, CDCl₃) | δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ 153.5, 138.1, 126.2, 112.8, 50.3, 25.8 ppm |

| HRMS (EI⁺) | m/z 224.061650, calculated for [C₁₀H₁₂N₂O₂S]⁺ 224.061400 |

Visualization of Synthetic Workflow

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Synthesis of 4-(4-Nitrophenyl)morpholine.

Caption: Synthesis of a key Rivaroxaban precursor.

References

An In-depth Technical Guide on the Reduction of 4-(4-Nitrophenyl)morpholin-3-one to 4-(4-Aminophenyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 4-(4-nitrophenyl)morpholin-3-one to its corresponding amino derivative, 4-(4-aminophenyl)morpholin-3-one (B139978), is a critical transformation in synthetic organic chemistry. This reaction is particularly significant in the pharmaceutical industry as 4-(4-aminophenyl)morpholin-3-one serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anticoagulant drug Rivaroxaban.[1][2][3][4] This technical guide provides a comprehensive overview of the primary synthetic methodologies for this reduction, focusing on catalytic hydrogenation and chemical reduction techniques. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in the selection and optimization of the most suitable method for their specific needs.

Core Reduction Methodologies

The conversion of the nitro group in this compound to an amine is most commonly achieved through two principal routes: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and the formation of water as the primary byproduct.[5][6] This technique involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Hydrogen Gas: The most direct approach involves the use of hydrogen gas, often under pressure, to facilitate the reduction. This method is highly effective and can provide excellent yields.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate, is used to generate hydrogen in situ.[5] This approach can be advantageous from a safety and handling perspective.

Chemical Reduction

Chemical reduction methods offer an alternative to catalytic hydrogenation and can be particularly useful when specific functional groups in the molecule are sensitive to hydrogenation conditions.

Metal-Based Reductants: Reagents like tin(II) chloride have been reported for the reduction of the nitro group in this compound.[7][8]

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst such as ferric chloride, hydrazine hydrate can be an effective reducing agent for this transformation.[4][9]

Comparative Data of Reduction Methodologies

The selection of a reduction method often depends on factors such as yield, reaction conditions, cost, and scalability. The following table summarizes quantitative data from various reported protocols for the synthesis of 4-(4-aminophenyl)morpholin-3-one.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation (H₂ gas) | 5% Pd/C | Water | 90 | 8 | 1.5 - 2 | 94 | [7] |